molecular formula C15H22N4O4S B3407110 Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 500273-39-2

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No. B3407110
CAS RN: 500273-39-2
M. Wt: 354.4 g/mol
InChI Key: PGESGLMKPJFZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate” is a chemical compound with the linear formula C14H20N4O4S . It has a molecular weight of 340.404 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-4-5-6-7-8-19-11-12(18(2)14(22)17-13(11)21)16-15(19)24-9-10(20)23-3/h4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGESGLMKPJFZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Reactant of Route 6
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Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

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